Methyl 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
Description
Methyl 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a spirocyclic ester featuring a 1,5-dioxaspiro[2.4]heptane core. Its structure includes a chlorine substituent at position 2 and two methyl groups at positions 6 and 6 of the spiro system, along with a methyl ester group at position 2.
Properties
Molecular Formula |
C9H13ClO4 |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
methyl 2-chloro-5,5-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C9H13ClO4/c1-7(2)4-8(5-13-7)9(10,14-8)6(11)12-3/h4-5H2,1-3H3 |
InChI Key |
MVNYYGDPJIRJMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CO1)C(O2)(C(=O)OC)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic substitution: Products include various substituted derivatives depending on the nucleophile used.
Hydrolysis: The major product is 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylic acid.
Oxidation and Reduction: Products vary based on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
The compound is compared below with structurally related spirocyclic esters to highlight differences in substituents, physicochemical properties, and synthesis pathways.
Structural Analogues and Key Differences
a. Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
- Structural Differences : This analog shares the chlorine and methyl substituents but differs in the placement of methyl groups (positions 4 and 6 vs. 6 and 6 in the target compound).
b. Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
- Structural Differences : Lacks a chlorine atom and features methyl groups at positions 7 and 7 instead of 6 and 5.
- Impact : The absence of chlorine reduces electrophilic character, while the 7,7-dimethyl configuration may alter solubility and thermal stability. Molecular weight is 186.21 (C₉H₁₄O₄), compared to the target compound’s estimated 218.66 (C₉H₁₃ClO₄) .
c. Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
- Structural Differences : Substitutes chlorine with a methyl group at position 2 and lacks the 6,6-dimethyl groups.
- Impact : The reduced steric bulk and absence of chlorine may enhance synthetic accessibility but decrease stability under hydrolytic conditions .
Physicochemical Properties
| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | C₉H₁₃ClO₄ | Cl (2), CH₃ (6,6), COOCH₃ (2) | 218.66* | Ester, Spirocyclic ether |
| Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro... | C₉H₁₃ClO₄ | Cl (2), CH₃ (4,6), COOCH₃ (2) | 218.66* | Ester, Spirocyclic ether |
| Methyl 7,7-dimethyl-1,5-dioxaspiro... | C₉H₁₄O₄ | CH₃ (7,7), COOCH₃ (2) | 186.21 | Ester, Spirocyclic ether |
| Methyl 2-methyl-1,5-dioxaspiro... | C₈H₁₂O₄ | CH₃ (2), COOCH₃ (2) | 172.18* | Ester, Spirocyclic ether |
Biological Activity
Methyl 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClO
- Molecular Weight : 220.65 g/mol
- CAS Number : 2026019-71-4
The compound's spirocyclic framework allows it to interact with various biological targets, potentially influencing multiple biochemical pathways.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that introduce the chlorine substituent and the dioxaspiro structure. This synthetic pathway is crucial for producing the compound in sufficient purity for biological testing.
Biological Activity
Research into the biological activity of this compound is still emerging. Preliminary studies suggest several potential activities:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Its unique structure allows it to bind effectively to active sites on these enzymes.
- Neuroprotective Effects : Related compounds have shown anticonvulsant properties in animal models, indicating that this compound may possess similar neuroprotective effects .
Case Studies and Research Findings
Several studies have investigated the biological implications of compounds structurally related to this compound:
-
Anticonvulsant Activity :
- In a study evaluating various spirocyclic compounds for anticonvulsant activity, related structures demonstrated significant protection against induced seizures in rodent models . The most active compounds showed favorable therapeutic indices and could inspire further investigation into methyl 2-chloro derivatives.
- Mechanistic Studies :
- Structure-Activity Relationship (SAR) :
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate | CHO | No chlorine; different reactivity |
| Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate | CHO | Different substitution patterns |
| This compound | CHClO | Chlorine enhances reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
